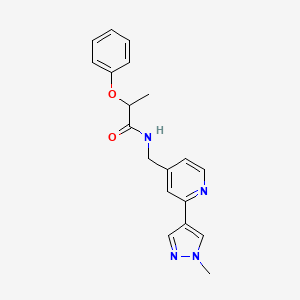
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine (BCTFP) is a heterocyclic compound that is widely used in organic synthesis and scientific research. BCTFP has been used in a variety of laboratory experiments and has been found to possess a number of unique properties.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, this compound has been used in the synthesis of polymers and nanomaterials.
Mecanismo De Acción
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules and participate in a variety of reactions. This compound can also act as a nucleophile, meaning it can donate electrons to other molecules. This allows it to participate in a variety of substitution reactions.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to have a variety of anti-inflammatory and anti-bacterial properties. It has also been found to have a number of anti-cancer effects, including the inhibition of the growth of various types of cancer cells. In addition, this compound has been found to have a number of cardiovascular effects, including the inhibition of platelet aggregation and the promotion of vasorelaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. It also has a number of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, this compound also has a number of limitations. It is a relatively unstable compound, and it can react with other compounds in the laboratory, resulting in the formation of unwanted byproducts.
Direcciones Futuras
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine has a number of potential future applications. It could be used in the development of new drugs and therapeutic agents. It could also be used in the development of new materials and nanomaterials. In addition, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new sensors and diagnostic tools.
Métodos De Síntesis
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine is typically synthesized via a three-step process. The first step involves the reaction of 2-chloropyridine with 2,3-dibromo-1,4-dioxane in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. The second step involves the reaction of the resulting compound with a base such as potassium carbonate to form the desired product. The third step involves the purification of the product by recrystallization.
Propiedades
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3NO/c7-4-1-3(2-12-5(4)8)13-6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIOOQKJGONFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


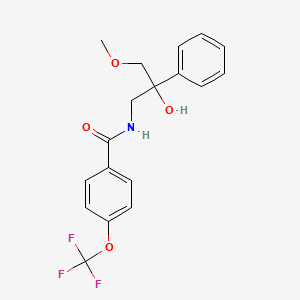
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
![4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine](/img/structure/B2557214.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)
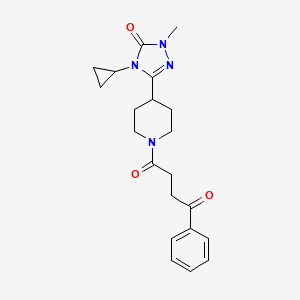
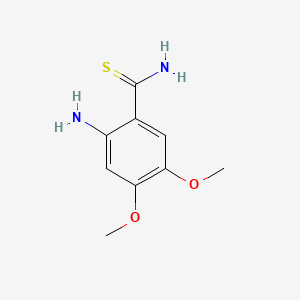
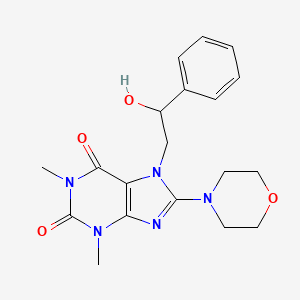
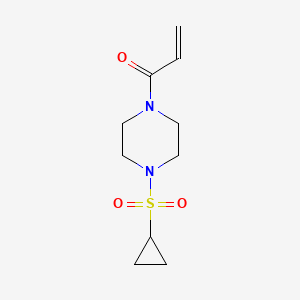

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)
